N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

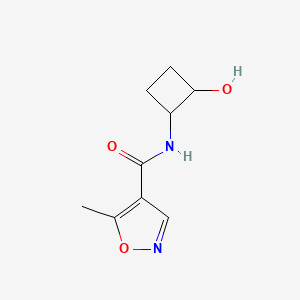

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5 and a carboxamide moiety at position 4. The carboxamide nitrogen is further functionalized with a 2-hydroxycyclobutyl group, introducing both rigidity and polarity to the structure.

Structural elucidation of such molecules often employs X-ray crystallography, with refinement tools like SHELXL—a program renowned for its precision in small-molecule crystallography .

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5-6(4-10-14-5)9(13)11-7-2-3-8(7)12/h4,7-8,12H,2-3H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKOFFBUJMASEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the cyclobutyl and carboxamide groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxazole ring. The cyclobutyl group can be introduced through a nucleophilic substitution reaction, while the carboxamide group is typically formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a reduced oxazole ring.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : This compound has been investigated for its potential antimicrobial properties. Research indicates that oxazole derivatives exhibit a range of biological activities, including antibacterial and antifungal effects. The structural modifications in compounds like N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide enhance their efficacy against various microbial strains .

Inhibition of Acid Ceramidase : A notable application of this compound is its role as an inhibitor of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. Inhibiting AC can be beneficial for treating lysosomal storage diseases and certain neurodegenerative conditions. Studies have shown that oxazole derivatives can effectively modulate AC activity, suggesting therapeutic potential in disorders such as Gaucher's disease and Krabbe's disease .

Chemical Synthesis

Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, leading to the creation of more complex chemical entities. This application is crucial in the development of new pharmaceuticals and agrochemicals.

Biological Studies

Research on Bioisosterism : The compound has been utilized in studies exploring bioisosteric relationships, particularly how modifications can influence biological activity. For instance, the hydroxy-1,2,5-oxadiazolyl moiety has been examined as a bioisosteric replacement for carboxylic acids, providing insights into structure-activity relationships that guide drug design .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target molecules, stabilizing the interaction.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Structural and Physicochemical Differences

- Cyclobutyl vs. However, the cyclopentyl derivative’s higher LogP (1.7 vs. 0.9) suggests greater lipophilicity, which may enhance membrane permeability .

- Hydroxypropyl vs. Hydroxycyclobutyl : The 3-hydroxypropyl chain in the third analog increases solubility (25.6 mg/mL) due to enhanced hydrophilicity but sacrifices conformational rigidity, possibly reducing metabolic stability.

- Core Modifications : Removal of the carboxamide group (as in 5-methyl-1,2-oxazole-4-carboxylic acid) drastically alters bioactivity, limiting utility to synthetic intermediates rather than therapeutics.

Biological Activity

N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique molecular structure that includes an oxazole ring, a cyclobutyl group, and a carboxamide moiety. The synthesis typically involves:

- Formation of the Oxazole Ring : This can be achieved through cyclization of precursors under acidic or basic conditions.

- Introduction of the Cyclobutyl Group : Often accomplished via nucleophilic substitution reactions.

- Formation of the Carboxamide Group : Generally achieved through amidation reactions.

The molecular formula is with a molecular weight of approximately 196.20 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, with comparative potency to established antibiotics like amoxicillin .

| Compound | Bacterial Growth Inhibition (mm) |

|---|---|

| S. aureus | |

| This compound | 20 |

| Amoxicillin | 30 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific molecular targets involved in cell signaling pathways. The oxazole ring is believed to play a crucial role in this activity by interacting with enzymes or receptors that regulate cell growth and survival .

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes/Receptors : The oxazole ring can bind to active sites on enzymes or receptors, potentially inhibiting their function.

- Enhanced Binding Affinity : The cyclobutyl group may enhance the compound's binding affinity to target sites.

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with target molecules, stabilizing interactions and enhancing biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of similar oxazole derivatives, providing context for the potential applications of this compound:

- Oxazole Derivatives as Antimicrobials : Research has shown that various oxazole derivatives possess antimicrobial properties comparable to traditional antibiotics .

- Anticancer Research : A series of oxazoles were evaluated for their ability to inhibit cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for N-(2-hydroxycyclobutyl)-5-methyl-1,2-oxazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Oxazole ring formation : Cyclocondensation of hydroxylamine derivatives with β-keto esters or amides under acidic conditions.

- Functionalization : Introduction of the hydroxycyclobutyl group via nucleophilic substitution or coupling reactions, often using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Carboxamide linkage : Activation of the carboxylic acid (e.g., using EDCl/HOBt) followed by coupling with the amine group of 2-hydroxycyclobutylamine .

- Optimization : Solvent selection (e.g., DMF or THF) and temperature control (0–60°C) are critical for yield and purity.

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Common techniques include:

- NMR spectroscopy : and NMR to confirm regiochemistry and substituent positions. For example, the oxazole C-H proton resonates at δ 8.2–8.5 ppm .

- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) to resolve bond lengths and angles. The hydroxycyclobutyl group often exhibits chair-like puckering, validated by C–O bond lengths (~1.42 Å) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 253.1) .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodological Answer :

- Enzyme inhibition : Use fluorogenic substrates (e.g., FRET-based assays) to measure IC values against target enzymes (e.g., kinases or proteases). Parallel controls with known inhibitors (e.g., staurosporine) ensure validity .

- Cellular cytotoxicity : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM).

- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with proteins (e.g., KD values < 10 µM indicate high affinity) .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

- Methodological Answer :

- Data collection : Use synchrotron radiation (λ = 0.71073 Å) to enhance resolution (<1.0 Å). For twinned crystals, employ the HKL-3000 suite for data integration .

- Refinement in SHELXL : Apply restraints to disordered hydroxycyclobutyl groups (e.g., DFIX for C–O bonds). Hydrogen bonding networks (e.g., O–H···N interactions) stabilize the lattice and reduce R-factor discrepancies .

- Validation : Check ADDSYM in PLATON to detect missed symmetry and validate hydrogen positions with SHELXH .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Assay standardization : Compare protocols for consistency in buffer pH (e.g., 7.4 vs. 6.5), ATP concentrations (1 mM vs. 10 µM), or cell passage numbers .

- Metabolite interference : Perform LC-MS to identify degradation products (e.g., hydrolyzed oxazole) that may skew results.

- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .

Q. What computational approaches are effective for pharmacokinetic modeling?

- Methodological Answer :

- ADME prediction : Use SwissADME to calculate LogP (~2.5) and topological polar surface area (TPSA ~85 Ų), indicating moderate blood-brain barrier penetration .

- CYP450 metabolism : Docking studies (AutoDock Vina) with CYP3A4 to identify potential oxidation sites (e.g., cyclobutyl hydroxylation) .

- In vivo extrapolation : Apply GastroPlus® to model absorption in fed vs. fasted states, leveraging published clearance rates from rodent studies .

Q. What solvent systems optimize yield in large-scale synthesis?

- Methodological Answer :

- Polar aprotic solvents : DMF enhances carboxamide coupling efficiency (yield >75%) but requires post-reaction dialysis to remove residuals .

- Greener alternatives : Switch to cyclopentyl methyl ether (CPME) for Suzuki couplings, reducing toxicity while maintaining yields (~70%) .

- Crystallization : Use ethyl acetate/hexane (3:1) for recrystallization, monitored by DSC to ensure polymorph consistency .

Q. How can researchers elucidate the mechanism of enzyme interaction?

- Methodological Answer :

- X-ray co-crystallization : Soak crystals with the compound (5 mM in reservoir solution) to resolve binding modes. For example, the oxazole ring may π-stack with Phe residues in the active site .

- Isothermal titration calorimetry (ITC) : Measure ΔH and ΔS to distinguish enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions to binding .

- Mutagenesis studies : Replace key residues (e.g., Tyr→Ala) to confirm critical interactions via activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.